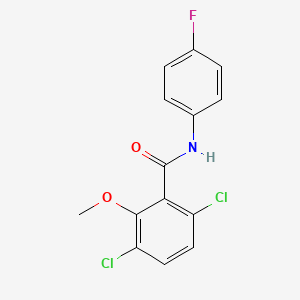

3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical Biology Research

Benzamide derivatives represent a significant class of organic compounds characterized by a carboxamide substituent attached to a benzene (B151609) ring. researchgate.net This structural motif is a cornerstone in medicinal chemistry and chemical biology due to its versatile pharmacological activities. sigmaaldrich.com The amide bond is a crucial feature in many biologically active molecules, known for its stability and ability to participate in hydrogen bonding. nih.gov These properties contribute to the wide array of biological activities exhibited by benzamide derivatives, including antimicrobial, analgesic, anti-inflammatory, and anticancer effects. sigmaaldrich.comnih.gov

In contemporary research, benzamides are investigated for their potential to modulate various biological targets. For instance, certain derivatives act as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair and a target in cancer therapy. researchgate.net Others have shown activity as antagonists for receptors such as the Smoothened receptor, which is implicated in the Hedgehog signaling pathway and relevant to cancer treatment. chemspider.com Furthermore, substituted benzamides are explored as neuroleptic agents, anticonvulsants, and modulators of serotonin (B10506) receptors. sigmaaldrich.com The adaptability of the benzamide scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activity and specificity. nih.gov This has led to the development of numerous therapeutic agents and chemical probes to investigate complex biological processes. sigmaaldrich.com

Rationale for Investigating 3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide

The specific chemical structure of this compound suggests a rationale for its investigation based on the established structure-activity relationships of related benzamide compounds. The presence of dichloro and fluoro substituents on the aromatic rings can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications are known to impact cell permeability, metabolic stability, and binding affinity to biological targets.

The N-(4-fluorophenyl) group is a common feature in bioactive molecules, often introduced to enhance binding interactions or improve pharmacokinetic profiles. nih.gov Similarly, the dichloro-substitution on the benzoyl moiety can confer specific biological activities. For example, dichlorinated benzamide derivatives have been studied for their potential as selective inhibitors of various enzymes and receptors. nih.gov The 2-methoxy group can also play a critical role in target recognition and binding. The specific substitution pattern of this compound, therefore, presents a unique combination of functionalities that could lead to novel biological activities.

Overview of Current Research Landscape and Gaps Pertaining to this compound

Despite the broad interest in substituted benzamides, a thorough review of the scientific literature reveals a significant gap in the specific research concerning this compound. While the compound is commercially available from suppliers of rare and unique chemicals for early discovery research, there is a notable absence of published studies detailing its synthesis, structural characterization, or biological evaluation. sigmaaldrich.comsigmaaldrich.com

This lack of specific data presents both a challenge and an opportunity. The challenge lies in the absence of a direct empirical foundation to discuss its properties and activities. However, it also highlights an unexplored area within the vast chemical space of benzamide derivatives. The rationale for its investigation, as outlined above, remains strong based on the known activities of structurally related compounds. Future research is needed to synthesize and characterize this compound, and to explore its potential biological activities. Such studies would fill the current knowledge gap and could potentially uncover novel pharmacological properties.

Interactive Data Table: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 301680-41-1 |

| Molecular Formula | C₁₄H₁₀Cl₂FNO₂ |

| Molecular Weight | 314.14 g/mol |

| Canonical SMILES | COC1=C(C(=CC=C1)Cl)C(=O)NC2=CC=C(C=C2)F |

| InChI Key | AJCFOKHYQSJIIC-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2FNO2/c1-20-13-11(16)7-6-10(15)12(13)14(19)18-9-4-2-8(17)3-5-9/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCFOKHYQSJIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)NC2=CC=C(C=C2)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization

Historical and Current Methodologies for Synthesis

The synthesis of 3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide has traditionally relied on established organic chemistry reactions, primarily focusing on the formation of the central amide bond.

Established Reaction Pathways and Precursors

The principal and most direct route to synthesizing the target compound involves the coupling of two key precursors: 3,6-dichloro-2-methoxybenzoic acid and 4-fluoroaniline. The benzoic acid derivative provides the core acyl structure, while the fluorinated aniline (B41778) introduces the N-aryl component.

The synthesis of the crucial intermediate, 3,6-dichloro-2-methoxybenzoic acid, also known as Dicamba, can be achieved through a multi-step process starting from 2,5-dichloroaniline. This process includes diazotization, hydrolysis to a phenol (B47542), carboxylation, and finally, methylation of the hydroxyl group to yield the desired methoxybenzoic acid. google.com

Amidation Reactions and Coupling Techniques

The formation of the amide bond between the carboxylic acid and the amine is a critical step that often requires activation of the carboxylic acid to enhance its electrophilicity. A common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride. fishersci.co.uk This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,6-dichloro-2-methoxybenzoyl chloride can then readily react with 4-fluoroaniline, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. fishersci.co.uk

Alternatively, a wide array of modern coupling reagents, developed extensively for peptide synthesis, can be employed to facilitate the amidation directly. hepatochem.com These reagents avoid the often harsh conditions required for acyl chloride formation. hepatochem.com Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as diisopropylethylamine (DIPEA). nih.govnih.gov These additives act as activating agents and help to suppress side reactions, leading to cleaner reactions and higher yields. nih.govnih.gov

Novel Synthetic Approaches and Optimized Reaction Conditions

Regioselective and Stereoselective Synthesis

While the target molecule itself is achiral, the regioselective synthesis of its precursors is paramount. For instance, in the synthesis of substituted benzoic acids, controlling the position of various functional groups is crucial. Methodologies that allow for the precise and predictable placement of substituents on the aromatic ring are highly valued for minimizing the formation of unwanted isomers and simplifying purification processes.

Catalyst Development for Enhanced Efficiency and Yield

The development of novel catalysts continues to refine the amidation process. Phosphonium and aminium/uronium-based coupling reagents, such as HATU, have become popular for their high efficiency and ability to mediate couplings even with less reactive or sterically hindered amines and carboxylic acids. nih.gov Furthermore, research into catalytic cycles that can regenerate the active coupling species or operate under milder conditions is an ongoing area of interest. For example, some protocols have demonstrated success using catalytic amounts of HOBt with EDC and DMAP to achieve high yields in the synthesis of amide derivatives from electron-deficient amines. nih.gov

Design and Synthesis of Analogues for Structure-Activity Relationship Studies (SAR)

To probe the biological activity of this compound, chemists systematically synthesize a variety of analogues. These studies are crucial for identifying which parts of the molecule are essential for its function and for optimizing its properties. nih.gov

The synthetic strategies for these analogues generally follow the established amidation pathways, utilizing a diverse library of substituted benzoic acids and anilines. For example, to understand the role of the fluorine atom, analogues with different substituents at the 4-position of the aniline ring (e.g., chlorine, methyl, methoxy) can be prepared. Similarly, the substitution pattern on the benzoyl ring can be altered by moving the chloro and methoxy (B1213986) groups or replacing them with other functionalities to explore the impact of electronics and sterics on the molecule's activity. mdpi.comnih.gov These systematic modifications allow researchers to build a comprehensive picture of the structure-activity relationship (SAR), guiding the design of more potent and selective compounds. nih.govnih.gov

Below is an interactive table summarizing the key precursors and reagents involved in the synthesis.

| Role in Synthesis | Compound Name | Chemical Structure | Primary Function |

| Precursor | 3,6-dichloro-2-methoxybenzoic acid | C₈H₆Cl₂O₃ | Provides the benzoyl backbone of the final molecule. |

| Precursor | 4-fluoroaniline | C₆H₆FN | Provides the N-aryl portion of the final molecule. |

| Activating Agent | Thionyl chloride | SOCl₂ | Converts the carboxylic acid to a more reactive acyl chloride. |

| Coupling Reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₉H₁₇N₃ | Facilitates direct amide bond formation between the acid and amine. |

| Additive | 1-hydroxybenzotriazole (HOBt) | C₆H₅N₃O | Used with coupling reagents to improve efficiency and reduce side reactions. |

| Base | Triethylamine | C₆H₁₅N | Acts as an acid scavenger to neutralize HCl produced during the reaction. |

Strategies for Modifying the Benzene (B151609) Ring Substituents (e.g., chlorine, methoxy groups)

The benzene ring of the 3,6-dichloro-2-methoxybenzoyl moiety presents several avenues for modification. The reactivity and orientation of these modifications are governed by the electronic properties of the existing substituents. The methoxy group (-OCH3) is an activating, ortho-, para-directing group due to its electron-donating resonance effect. libretexts.orglibretexts.org Conversely, the chlorine atoms are deactivating yet also ortho-, para-directing. libretexts.orglibretexts.org The interplay of these effects dictates the strategy for further substitution or modification.

Key Modification Approaches:

Electrophilic Aromatic Substitution: Introducing new substituents is challenging due to the steric hindrance from the existing groups. However, under forcing conditions, further substitution could be achieved. The directing effects of the methoxy and chloro groups would guide the position of any new electrophile.

Modification of the Methoxy Group: The methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃). This resulting phenol can then be re-alkylated with different alkyl halides to generate a library of ether derivatives.

Nucleophilic Aromatic Substitution of Chlorine: While generally difficult on an electron-rich ring, nucleophilic substitution of the chlorine atoms might be possible with potent nucleophiles, potentially catalyzed by transition metals.

Synthesis from Modified Precursors: A more common and effective strategy is to introduce the desired modifications at an earlier stage of the synthesis. For instance, the synthesis of the precursor, 3,6-dichloro-2-methoxybenzoic acid (a key component of the herbicide Dicamba), can be adapted. One patented process involves the methylation of an alkali metal salt of 3,6-dichlorosalicylic acid using methylating agents like methyl chloride or dimethyl sulfate. google.com By using other alkylating agents at this stage, a variety of alkoxy groups can be introduced instead of the methoxy group. Another synthetic route starts with 2,5-dichloroaniline, which is converted through several steps to the final acid. google.comgoogle.com Varying the starting dihaloaniline could be a strategy to introduce different halogens on the ring.

| Target Substituent | Modification Strategy | Key Reagents/Conditions | Potential Outcome |

|---|---|---|---|

| Methoxy Group (-OCH₃) | Ether Cleavage | BBr₃, HBr | Conversion to hydroxyl group (-OH) |

| Methoxy Group (-OCH₃) | Precursor Alkylation | Alternative alkyl halides (e.g., CH₃CH₂Br) during synthesis from dichlorosalicylic acid | Introduction of different alkoxy groups (e.g., -OCH₂CH₃) |

| Chlorine Atoms (-Cl) | Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaOCH₃), often with metal catalysis | Replacement of chlorine with other groups (e.g., methoxy) |

| Aromatic Ring | Precursor Modification | Start synthesis with differently substituted anilines or salicylic (B10762653) acids | Introduction of various substituents (halogens, alkyls, etc.) |

Strategies for Modifying the Phenyl Ring Substituents (e.g., fluorine, other halogens)

Modifications to the N-(4-fluorophenyl) portion of the molecule typically involve synthesizing the compound from a different starting aniline. The amide bond is generally formed by coupling 3,6-dichloro-2-methoxybenzoic acid (or its activated form, like an acyl chloride) with a substituted aniline.

Key Modification Approaches:

Varying the Aniline Component: The most straightforward strategy is to use different para-substituted anilines in the final amide coupling step. To create analogues with other halogens, anilines such as 4-chloroaniline, 4-bromoaniline, or 4-iodoaniline (B139537) would be used. This allows for systematic exploration of structure-activity relationships related to the halogen substituent.

Photocatalytic Modifications: Recent advances in photochemistry offer methods for late-stage modification. Dual photoredox and nickel catalysis systems have been developed that can achieve intermolecular C-H arylation and alkylation at positions on or near the N-fragment of benzamides. rsc.org This could potentially be used to introduce new groups to the phenyl ring, although selectivity could be a challenge.

Nucleophilic Aromatic Substitution (for activated rings): If the phenyl ring contains strongly electron-withdrawing groups in addition to the halogen, the halogen could be replaced via nucleophilic aromatic substitution. However, for a simple fluorophenyl group, this is not a favored pathway.

| Modification Strategy | Approach | Example Starting Material | Resulting Moiety |

|---|---|---|---|

| Varying the Amine Precursor | Use of different substituted anilines in the amide coupling reaction | 4-chloroaniline | -N-(4-chlorophenyl) |

| Varying the Amine Precursor | Use of different substituted anilines in the amide coupling reaction | 4-bromoaniline | -N-(4-bromophenyl) |

| Varying the Amine Precursor | Use of different substituted anilines in the amide coupling reaction | 4-methoxyaniline | -N-(4-methoxyphenyl) |

| Late-Stage Functionalization | Photocatalytic C-H activation | Aryl or alkyl bromides with photoredox/Ni catalyst | Introduction of new aryl or alkyl groups on the phenyl ring |

Modifications of the Amide Linkage

The amide bond, while famously stable, is not inert. emorychem.science Several chemical transformations can be performed to create derivatives with different linking functionalities.

Key Modification Approaches:

Reduction to Amines: The amide can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the -C(=O)NH- linkage into a -CH₂NH- linkage, significantly altering the molecule's geometry and electronic properties. More recent methods have utilized iridium catalysts for the reductive functionalization of amides. frontiersin.org

Transamidation: This process involves exchanging the amine portion of the amide. Metal-free, two-step approaches have been developed for the selective modification of secondary amides, particularly in complex molecules like peptides. emorychem.science This could allow for the swapping of the 4-fluorophenyl group with other amine-containing fragments post-synthesis.

Conversion to Other Functional Groups: Activation of the amide carbonyl, for instance with triflic anhydride (B1165640) (Tf₂O), can make it susceptible to nucleophilic attack. frontiersin.org This can lead to the formation of other functional groups, although it often requires specific amide structures.

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places a high value on sustainability. The synthesis of benzamides, including this compound, can be made more environmentally friendly by adhering to green chemistry principles.

Key Green Approaches:

Solvent-Free Synthesis: A significant source of chemical waste is the use of organic solvents. Research has shown that N-benzoylation of anilines can be achieved under solvent-free conditions. tandfonline.comtandfonline.com One method involves reacting the amine with vinyl benzoate (B1203000) at room temperature without any solvent or catalyst, with the pure benzamide (B126) product often isolated simply by crystallization. tandfonline.comtandfonline.com

Use of Greener Solvents: When a solvent is necessary, using environmentally benign options like deep eutectic solvents (DES) is a viable strategy. nih.gov DES are mixtures of compounds that have a much lower melting point than their individual components and can act as both the reaction medium and sometimes even as a reagent or catalyst. nih.gov

Alternative Activating Agents: Traditional amide synthesis often involves coupling agents that produce stoichiometric amounts of waste. Catalytic methods for the direct preparation of amides from carboxylic acids and amines are being developed. researchgate.net Oxidative amidation, for instance, can form the amide bond directly from aldehydes or benzylamines using recyclable heterogeneous catalysts and an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net

These green methodologies aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials, making the synthesis of complex molecules like this compound more sustainable. researchgate.net

Molecular Mechanisms of Action and Target Engagement

Elucidation of Molecular Pathways Modulated by 3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide

Research into the biological activity of this compound has revealed its potent ability to modulate key cellular signaling pathways. This modulation is central to its mechanism of action and therapeutic potential.

The primary mode of action for this compound involves its direct interaction with a specific receptor critical to developmental and disease-related signaling. Evidence strongly points to the Smoothened (SMO) receptor, a G protein-coupled receptor, as a key binding partner. The SMO receptor is a central component of the Hedgehog signaling pathway. The binding of this compound to the SMO receptor is antagonistic, effectively inhibiting its function and, consequently, the downstream signaling cascade.

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves its inhibition of the SMO receptor. The activation of SMO then triggers a signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of target genes.

This compound functions as a potent antagonist of the Hedgehog signaling pathway by directly binding to and inhibiting the SMO receptor. This inhibition prevents the downstream activation of GLI transcription factors, thereby blocking the expression of Hh target genes. This targeted modulation of the Hedgehog signaling pathway is the cornerstone of the compound's biological activity.

Identification and Validation of Primary Molecular Targets

Identifying the direct molecular targets of a compound is essential for understanding its mechanism of action and for predicting its biological effects. For this compound, the primary molecular target has been identified as the SMO receptor.

While specific, large-scale proteomic and interactome profiling studies for this compound are not extensively detailed in publicly available research, the focused investigation on its interaction with the SMO receptor provides significant insight. The validation of SMO as a direct binding partner suggests that any comprehensive proteomic analysis would likely highlight changes in the abundance or post-translational modifications of proteins downstream of Hedgehog signaling.

Given that this compound inhibits the Hedgehog pathway at the level of the SMO receptor, it is expected to have a significant impact on the expression of Hh target genes. Transcriptomic analyses would likely reveal decreased expression of genes regulated by the GLI transcription factors, such as GLI1 itself (a common readout of pathway activity), PTCH1, and other genes involved in cell proliferation and survival. These changes in gene expression are a direct consequence of the compound's inhibitory effect on the SMO receptor.

Allosteric Modulation and Binding Site Characterization

The interaction between this compound and the SMO receptor occurs at a specific binding site within the seven-transmembrane (7TM) domain of the receptor. nih.gov The binding of this antagonist is thought to stabilize an inactive conformation of the SMO receptor, thereby preventing its downstream signaling activities.

Ligand Binding Assays

There is no available data from ligand binding assays to quantify the affinity of this compound for any specific biological target. Such assays are crucial for determining the binding strength (e.g., Kd, Ki, or IC50 values) of a compound to a receptor, enzyme, or other protein target. Without these studies, the direct molecular targets of this compound remain unidentified.

Site-Directed Mutagenesis Studies

No site-directed mutagenesis studies involving this compound have been published. This technique is instrumental in identifying the specific amino acid residues within a target protein that are critical for ligand binding and functional response. The absence of such research means the binding site and the nature of the molecular interactions for this compound are unknown.

Computational Modeling and Docking Studies for Target Interaction Prediction

Computational approaches are powerful tools for predicting and analyzing compound-target interactions. However, there are no published computational modeling or docking studies specifically focused on this compound.

Molecular Dynamics Simulations of Compound-Target Complexes

There are no records of molecular dynamics simulations having been performed for this compound in complex with any biological target. These simulations provide insights into the dynamic behavior of the compound within a binding site over time, helping to understand the stability of the interaction and the conformational changes that may occur.

Pharmacophore Modeling for Target Elucidation

Pharmacophore models for this compound have not been developed or published. Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features necessary for biological activity and can be used to screen for potential new targets.

Biophysical Techniques for Assessing Target Engagement

Biophysical techniques offer real-time, label-free analysis of molecular interactions.

Surface Plasmon Resonance (SPR)

No studies utilizing Surface Plasmon Resonance (SPR) to investigate the binding kinetics of this compound with any potential target have been reported. SPR is a sensitive technique used to measure the association and dissociation rates of a ligand binding to a target immobilized on a sensor surface.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique used to quantify the thermodynamic parameters of binding interactions between molecules in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

A thorough search of scientific literature and databases for ITC studies involving this compound did not yield any specific results. There are no published reports detailing the use of ITC to characterize the binding of this compound to any biological target. Therefore, no data on its binding thermodynamics are currently available.

MicroScale Thermophoresis (MST)

MicroScale Thermophoresis (MST) is a technology that measures the motion of molecules in microscopic temperature gradients to analyze biomolecular interactions. This technique can determine binding affinities in solution with very low sample consumption.

Similar to the findings for ITC, there is no publicly available research that has employed MicroScale Thermophoresis to investigate the interaction of this compound with any protein or other biological macromolecule. As such, no MST-derived binding data for this compound can be presented.

Downstream Cellular and Subcellular Responses Induced by this compound

The downstream cellular and subcellular responses to a compound are critical for understanding its biological function and potential as a therapeutic agent or research tool. These responses can include changes in signaling pathways, gene expression, protein localization, and cell morphology or viability.

An extensive review of the scientific literature has not revealed any studies that describe the downstream cellular or subcellular effects of this compound. Research detailing its impact on cell signaling cascades, gene regulation, or any other cellular processes has not been published in the accessible scientific domain. Therefore, it is not possible to provide an account of the cellular responses induced by this compound.

Preclinical Biological Investigations and Efficacy Models

Cellular Assays for Biological Activity Profiling

Cellular assays are fundamental in early-stage drug discovery to determine the biological effects of a compound on living cells. These assays can reveal insights into a compound's mechanism of action, its potential therapeutic applications, and its general toxicity.

Cell-based reporter gene assays are a powerful tool for studying gene expression and signal transduction pathways. thermofisher.com In these assays, a reporter gene (such as luciferase or green fluorescent protein) is placed under the control of a specific regulatory DNA sequence. thermofisher.comnih.gov When the signaling pathway of interest is activated or inhibited by a compound, the expression of the reporter gene is altered, leading to a measurable change in the reporter protein's activity (e.g., light output or fluorescence). promega.de This allows for a quantitative assessment of the compound's effect on a particular pathway.

Illustrative Data Table: Reporter Gene Assay

| Concentration of Compound (µM) | Luciferase Activity (Relative Light Units) | Fold Change vs. Control |

|---|---|---|

| 0 (Control) | 1000 | 1.0 |

| 0.1 | 950 | 0.95 |

| 1 | 750 | 0.75 |

| 10 | 400 | 0.40 |

| 100 | 150 | 0.15 |

This table illustrates hypothetical data from a reporter gene assay where 3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide inhibits a specific signaling pathway, leading to a dose-dependent decrease in luciferase activity.

Cell viability and proliferation assays are crucial for assessing the general health of cells following exposure to a compound. These assays measure various cellular parameters, such as metabolic activity, membrane integrity, and DNA synthesis. Common methods include MTT and MTS assays, which measure the activity of mitochondrial dehydrogenases in living cells, and assays that quantify ATP levels as an indicator of metabolically active cells.

Illustrative Data Table: Cell Viability Assay (MTT)

| Cancer Cell Line | Concentration of Compound (µM) | % Cell Viability |

|---|---|---|

| MCF-7 (Breast Cancer) | 1 | 98 |

| 10 | 85 | |

| 50 | 60 | |

| 100 | 45 | |

| A549 (Lung Cancer) | 1 | 99 |

| 10 | 90 | |

| 50 | 70 | |

| 100 | 55 |

This table shows hypothetical data from an MTT assay, indicating a dose-dependent reduction in the viability of two different cancer cell lines upon treatment with the compound.

Enzyme Inhibition and Activation Studies in Cell-Free and Cellular Systems

Enzyme inhibition or activation is a common mechanism of action for many drugs. Cell-free assays use purified enzymes to determine if a compound directly interacts with and modulates the enzyme's activity. Cellular assays can then confirm these findings within a more biologically relevant context. The IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from these studies.

Illustrative Data Table: Enzyme Inhibition Assay

| Enzyme Target | IC50 (µM) |

|---|---|

| Kinase X | 5.2 |

| Protease Y | > 100 |

| Phosphatase Z | 15.8 |

This table provides hypothetical IC50 values for this compound against three different enzymes, suggesting selective inhibitory activity against Kinase X.

Receptor Binding and Functional Assays in Recombinant Systems and Cell Lines

Receptor binding assays are used to determine if a compound binds to a specific receptor. These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor. The ability of the test compound to displace the labeled ligand is measured, and from this, the binding affinity (often expressed as Ki) can be determined. Functional assays then assess whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity).

In Vitro Efficacy Studies in Disease-Relevant Cell Models

Once a compound's basic biological activity is characterized, its efficacy is further evaluated in more complex, disease-relevant cell models. These can include co-culture systems, 3D organoids, or primary cells isolated from patients. These models provide a more accurate representation of the in vivo environment and can offer better predictions of a compound's potential therapeutic effect.

Cancer Cell Lines (e.g., medulloblastoma, breast cancer, hepatocellular carcinoma, without clinical implications)

A comprehensive search of scientific literature and publicly available data reveals no specific studies investigating the effects of this compound on cancer cell lines. Consequently, there is no reported data on its activity in medulloblastoma, breast cancer, hepatocellular carcinoma, or any other cancer cell line models.

Primary Cell Cultures and Induced Pluripotent Stem Cell (iPSC) Derivatives

There is no available research documenting the use of this compound in preclinical investigations involving primary cell cultures or induced pluripotent stem cell (iPSC) derivatives. The impact of this compound on these cellular models has not been described in the scientific literature.

Cellular Models for Other Diseases (e.g., antimicrobial, anti-inflammatory, without human relevance)

Investigations into the potential antimicrobial or anti-inflammatory properties of this compound in cellular models have not been reported in the available scientific literature. There is a lack of data on its efficacy in these or any other cellular models for diseases outside of oncology.

In Vivo Studies in Non-Human Animal Models of Disease for Efficacy Assessment

There are no published in vivo studies that have assessed the efficacy of this compound in any non-human animal models of disease.

Model Selection and Rationale (e.g., rodent, zebrafish models)

Due to the absence of in vivo efficacy studies for this compound, there is no information regarding the selection and rationale for the use of any specific animal models, such as rodent or zebrafish models, for the evaluation of this compound.

Efficacy Endpoints and Biomarker Analysis in Animal Models

As no in vivo efficacy studies have been conducted, there is no information available on the efficacy endpoints or biomarker analyses that would be relevant to the assessment of this compound in animal models.

Histopathological and Molecular Profiling in Animal Tissues

There are no reports of histopathological or molecular profiling analyses of animal tissues following treatment with this compound, as no in vivo studies have been published.

An in-depth examination of the structure-activity relationship (SAR) of this compound and its analogues reveals a complex interplay between molecular architecture and biological function. The rational design of new, more potent, and selective compounds hinges on a detailed understanding of these relationships, from the foundational principles of SAR analysis to the application of advanced computational models.

Metabolic Fate and Biotransformation in Biological Systems

In Vitro Metabolic Stability Studies (e.g., in hepatic microsomes, hepatocytes from non-human species)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. springernature.com These assays typically utilize liver microsomes or hepatocytes from various species, including rats, mice, dogs, and monkeys, to provide a comparative assessment of metabolic clearance. youtube.comresearchgate.net

For a compound like 3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide, metabolic stability would be assessed by incubating it with hepatic microsomes or cryopreserved hepatocytes in the presence of necessary cofactors such as NADPH for Phase I reactions and UDPGA for glucuronidation. springernature.comnih.govthermofisher.com The rate of disappearance of the parent compound over time is measured by techniques like LC-MS/MS. springernature.com From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. youtube.comthermofisher.com

Compounds with high metabolic stability in these in vitro systems generally exhibit longer half-lives in vivo. For instance, studies on other N-phenylbenzamide derivatives have shown that some can possess high metabolic stability in human and mouse liver microsomes, with half-lives exceeding two hours. nih.govacs.org Conversely, analogs of diclofenac (B195802), which shares a dichlorinated aromatic ring, can exhibit varied metabolic stability depending on their specific substitutions. nih.govacs.org The metabolic stability of this compound would likely be influenced by the steric hindrance imposed by the chlorine atoms and the electronic properties of the fluorophenyl and methoxy (B1213986) groups.

Table 1: Hypothetical In Vitro Metabolic Stability Parameters for this compound in Liver Microsomes from Different Species

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted In Vivo Clearance |

| Rat | Moderate | Moderate | Moderate |

| Mouse | Low to Moderate | High to Moderate | High to Moderate |

| Dog | High | Low | Low |

| Monkey | Moderate to High | Low to Moderate | Low to Moderate |

| Human | Moderate | Moderate | Moderate |

Note: This table presents hypothetical data based on general trends observed for similar chemical structures and is intended for illustrative purposes. Actual values would need to be determined experimentally.

Identification of Major Metabolites and Biotransformation Pathways

The biotransformation of this compound is anticipated to involve a series of oxidative, and potentially reductive, reactions, followed by conjugation of the resulting metabolites.

Oxidative metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes, is a major pathway for the biotransformation of many xenobiotics. uomus.edu.iqnih.govnih.gov For this compound, several oxidative reactions are plausible:

Hydroxylation of the Aromatic Rings: Both the dichlorinated benzene (B151609) ring and the 4-fluorophenyl ring are susceptible to hydroxylation. The metabolism of diclofenac, a dichlorinated phenylacetic acid derivative, prominently features hydroxylation at the 4'- and 5-positions. clinpgx.orgnih.gov Similarly, the 4-fluorophenyl group could be hydroxylated, although the position may be influenced by the fluorine substituent.

O-Demethylation: The 2-methoxy group on the benzamide (B126) ring is a likely site for oxidative O-demethylation, which would result in the formation of a phenolic metabolite.

Amide Hydrolysis: While generally more stable, the amide bond could undergo hydrolytic cleavage, although this is often a slower metabolic process compared to oxidation for many amides. nih.gov Studies on N-phenylbenzamide derivatives suggest that the stability of the amide bond can be high. nih.govacs.org

Reductive metabolism is less common for this type of structure but cannot be entirely ruled out, particularly under specific physiological conditions or by certain enzymatic systems. For instance, reductive dehalogenation of one of the chlorine atoms is a theoretical possibility, though likely a minor pathway. Some N-nitroso compounds can undergo reduction to their corresponding hydrazine (B178648) derivatives, but this is not directly applicable to the amide structure of the target compound. bohrium.com

Phase II conjugation reactions serve to increase the water solubility of metabolites, facilitating their excretion. nih.govnih.gov

Glucuronidation: Phenolic metabolites formed through hydroxylation or O-demethylation are excellent substrates for UDP-glucuronosyltransferases (UGTs). washington.edunih.gov The resulting glucuronide conjugates are highly water-soluble and readily eliminated. The metabolism of diclofenac involves significant glucuronidation of its hydroxylated metabolites. clinpgx.orgnih.gov UGT enzymes, such as those from the UGT1A and UGT2B families, are primarily responsible for these reactions. researchgate.netmdpi.com

Sulfation: Sulfotransferases (SULTs) can also conjugate phenolic metabolites. nih.govyoutube.com Sulfation is another important pathway for the detoxification and elimination of phenolic compounds. nih.gov

Table 2: Predicted Major Metabolites of this compound and their Biotransformation Pathways

| Metabolite | Biotransformation Pathway | Potential Enzyme(s) Involved |

| Monohydroxylated dichlorophenyl metabolite | Oxidative Metabolism (Hydroxylation) | CYP2C9, CYP3A4 |

| Monohydroxylated fluorophenyl metabolite | Oxidative Metabolism (Hydroxylation) | CYP P450 family |

| O-desmethyl metabolite | Oxidative Metabolism (O-demethylation) | CYP P450 family |

| Glucuronide conjugate of hydroxylated metabolite | Conjugation (Glucuronidation) | UGT1A, UGT2B families |

| Sulfate conjugate of hydroxylated metabolite | Conjugation (Sulfation) | SULT family |

Enzyme Systems Involved in the Metabolism of this compound (e.g., Cytochrome P450s)

The primary enzyme system responsible for the initial oxidative metabolism of this compound is the cytochrome P450 superfamily. nih.gov Based on data from structurally similar compounds, specific isoforms can be implicated:

CYP2C9: This isoform is heavily involved in the hydroxylation of diclofenac and is a likely candidate for the oxidation of the dichlorinated ring of this compound. clinpgx.orgnih.gov

CYP3A4: As one of the most abundant and versatile human CYP enzymes, CYP3A4 is also a probable contributor to the oxidative metabolism of this compound. nih.govnih.gov It is known to metabolize a wide range of substrates, including dichlorophenols. nih.gov

Other CYPs: Other isoforms such as CYP1A2, CYP2C19, and CYP2D6 could also play a minor role, depending on the specific binding affinity of the compound to their active sites. nih.gov

For the subsequent conjugation reactions, the key enzyme families are:

UDP-glucuronosyltransferases (UGTs): Specifically, isoforms like UGT2B7 have been identified in the glucuronidation of diclofenac metabolites. nih.gov Other UGTs from the UGT1A and UGT2B subfamilies are also likely to be involved. researchgate.netmdpi.com

Sulfotransferases (SULTs): Cytosolic SULTs are responsible for the sulfation of phenolic metabolites. nih.govyoutube.com

Species Differences in Metabolic Profiles (Focus on non-human models for comparative research)

Significant species differences in drug metabolism are common, arising from variations in the expression levels and catalytic activities of metabolic enzymes. researchgate.netnih.gov

Rat vs. Mouse: In general, mice tend to have higher rates of hepatic metabolism compared to rats for many compounds. nih.govrug.nl This could lead to a faster clearance of this compound in mice. The specific CYP3A isoforms expressed in the liver and intestine differ between rats and mice, which could lead to different metabolite profiles. nih.govrug.nl

Dog: The dog is known to have deficiencies in certain metabolic pathways, such as N-acetylation. While not directly relevant to the primary predicted pathways for this compound, it highlights the potential for unique metabolic profiles in this species. Studies with liver microsomes from dogs have shown both similarities and differences in the metabolism of various compounds when compared to other species. doi.org

Monkey: Non-human primates, such as cynomolgus or rhesus monkeys, are often considered to have metabolic profiles that are more predictive of human metabolism compared to rodents or dogs. researchgate.net However, differences in the expression and activity of specific CYP and UGT isoforms still exist. doi.org

Comparative in vitro studies using liver microsomes or hepatocytes from these different species are crucial for understanding these differences and for selecting the most appropriate animal model for further preclinical studies. youtube.comresearchgate.net

Advanced Analytical Methodologies for Compound Characterization and Quantification in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide from impurities, starting materials, and byproducts. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most probable methods for assessing the purity of this non-volatile compound. A reversed-phase method would likely be employed, utilizing a C18 or similar stationary phase. The mobile phase would typically consist of a mixture of an aqueous component (water with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in separating compounds with a range of polarities. Detection would most commonly be achieved using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance. UPLC, with its use of smaller particle sizes in the stationary phase, offers higher resolution and faster analysis times compared to traditional HPLC.

Gas Chromatography (GC): Due to its relatively high molecular weight and the presence of polar functional groups, this compound is not ideally suited for direct GC analysis. However, GC could be employed following a derivatization step to increase its volatility and thermal stability. For instance, the amide group could potentially be derivatized. A capillary column with a non-polar or medium-polarity stationary phase would be used, and detection would typically be performed using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (GC-MS).

Table 1: Representative Chromatographic Conditions for Benzamide (B126) Derivatives

| Parameter | HPLC/UPLC | Gas Chromatography (GC) |

|---|---|---|

| Column | Reversed-phase C18, 2-5 µm particle size | Capillary column (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | Acetonitrile/Methanol and Water (with acid modifier) | Helium or Hydrogen |

| Detection | UV-Vis (e.g., at 254 nm) | Mass Spectrometry (MS) or Flame Ionization (FID) |

| Sample Requirement | Dissolved in a suitable organic solvent | May require derivatization to increase volatility |

Spectroscopic Techniques for Structural Elucidation and Confirmation in Research Context

Spectroscopic methods are crucial for confirming the identity and elucidating the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the compound's structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both the dichlorinated and the fluorinated rings, as well as a singlet for the methoxy (B1213986) group protons. The chemical shifts and coupling patterns of the aromatic protons would provide information about their relative positions.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the amide, the methoxy carbon, and the aromatic carbons. The presence of chlorine and fluorine atoms would influence the chemical shifts of the adjacent carbons.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like electrospray ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula (C₁₄H₁₀Cl₂FNO₂). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation analysis (MS/MS) would reveal characteristic losses, such as the loss of the methoxy group or cleavage of the amide bond, further confirming the structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, C-O stretching of the methoxy group, and C-Cl and C-F stretches.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of two aromatic rings and the carbonyl group constitutes a chromophore that would absorb UV light, likely in the range of 200-300 nm.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons and a singlet for the methoxy group. |

| ¹³C NMR | Resonances for carbonyl, methoxy, and aromatic carbons. |

| Mass Spectrometry (ESI) | [M+H]⁺ ion with a characteristic isotopic pattern for two chlorine atoms. |

| IR Spectroscopy | Absorption bands for N-H, C=O, C-O, C-Cl, and C-F bonds. |

| UV-Vis Spectroscopy | Absorption maximum in the UV region due to aromatic and carbonyl chromophores. |

Quantitative Bioanalytical Methods for Compound Measurement in Biological Matrices

To study the pharmacokinetics and distribution of this compound in a research setting, sensitive and specific bioanalytical methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices such as cell lysates, tissue homogenates, and animal plasma. nih.gov The method involves sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and mass spectrometric detection.

Sample Preparation: Common techniques include protein precipitation with a solvent like acetonitrile, liquid-liquid extraction, or solid-phase extraction. researchgate.net The choice of method would depend on the required sensitivity and the nature of the biological matrix.

Chromatographic Separation: A rapid HPLC or UPLC method would be developed to separate the analyte from matrix components.

Mass Spectrometric Detection: Detection would be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (e.g., the [M+H]⁺ ion of the compound) and monitoring a specific product ion generated by its fragmentation. This highly selective technique allows for accurate quantification even at very low concentrations. An internal standard, a structurally similar molecule, would be added to the samples to correct for variations in sample processing and instrument response.

Microscopic and Imaging Techniques for Cellular Localization and Interaction Studies

Understanding the subcellular distribution of a compound can provide insights into its mechanism of action.

While no specific microscopic studies on this compound have been identified, its chemical structure suggests potential avenues for such investigations. The presence of a fluorine atom opens up the possibility of developing radiolabeled analogs for imaging studies. For example, by replacing the stable ¹⁹F with the positron-emitting isotope ¹⁸F, a tracer for Positron Emission Tomography (PET) could be synthesized. nih.gov PET imaging would allow for the non-invasive visualization of the compound's distribution in living organisms.

Furthermore, fluorescently labeling the molecule, for instance by attaching a fluorophore, would enable its visualization within cells using fluorescence microscopy techniques like confocal microscopy. This would allow for the investigation of its subcellular localization and potential co-localization with specific organelles or proteins.

Emerging Research Directions and Interdisciplinary Applications

Integration with Systems Biology Approaches

Currently, there is no specific published research integrating 3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide with systems biology approaches such as proteomics, transcriptomics, and metabolomics. These "omics" technologies offer a holistic view of the molecular changes within a biological system upon perturbation by a small molecule. scienceopen.com For instance, transcriptomics and proteomics could reveal changes in gene and protein expression, while metabolomics would identify shifts in metabolic pathways. rsc.org Such studies are instrumental in identifying the molecular targets and off-target effects of a compound.

Potential for Probe Development in Chemical Biology

The development of chemical probes is a critical step in understanding complex biological processes and validating new targets for therapeutic intervention. rjsocmed.comresearchgate.net An effective chemical probe should exhibit high potency, specificity, and a well-understood mechanism of action. nih.gov While the potential for this compound to serve as a chemical probe exists, its suitability would depend on rigorous characterization of its biological activity and selectivity, which has not yet been publicly documented. The structural features of the molecule could be a starting point for the design of fluorescently labeled derivatives for use in cellular imaging. nih.gov

Rational Repurposing or Combination Strategies in Research

Rational repurposing involves identifying new applications for existing compounds, while combination strategies explore the synergistic effects of multiple compounds. For a compound like this compound, with an uncharacterized biological profile, initial high-throughput screening against a wide array of biological targets would be a prerequisite for any rational repurposing or combination studies. Research on other benzamide (B126) derivatives has shown that structural modifications can lead to potent and selective inhibitors of specific enzymes, such as histone deacetylases (HDACs), and that these can be used in combination with other agents. nih.govresearchgate.net

Material Science and Nanotechnology Applications

The application of small molecules in material science and nanotechnology for research tool development is a growing field. While there are no specific examples involving this compound, compounds with unique physicochemical properties can be incorporated into nanomaterials to create novel research tools. This could include surface functionalization of nanoparticles for targeted delivery in experimental models or the development of new materials with specific recognition properties.

Computational Drug Discovery and In Silico Screening Enhancements

Computational tools are increasingly integral to modern drug discovery, from initial hit identification to lead optimization. nih.gov In the absence of experimental data, in silico methods such as molecular docking and virtual screening could be employed to predict the potential biological targets of this compound. These computational models rely on the three-dimensional structures of proteins and small molecules to predict binding affinities and modes of interaction. pageplace.de The structural information from related halogenated benzamides can provide a basis for building more accurate computational models. mdpi.comresearchgate.net

Conclusion and Future Perspectives

Synthesis of Key Research Findings on 3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide

Research specifically focused on this compound is notably sparse in publicly accessible scientific literature. The compound is often categorized by chemical suppliers as a rare molecule intended for early-discovery research, with a notable absence of comprehensive analytical or biological activity data. sigmaaldrich.comsigmaaldrich.com Consequently, a summary of key findings must be inferred from research on its core structural components: the substituted benzamide (B126) scaffold, the dichlorinated benzene (B151609) ring, and the N-(4-fluorophenyl) group.

The broader class of substituted benzamides is well-established in medicinal chemistry, demonstrating a wide array of pharmacological activities. walshmedicalmedia.com These compounds are recognized as valuable building blocks in organic synthesis, allowing for detailed structure-activity relationship (SAR) analysis through the introduction of various substituents. mdpi.com Benzamide derivatives have been successfully developed as antipsychotic, antidepressant, anti-inflammatory, and anticancer agents. walshmedicalmedia.commdpi.comnih.gov

The dichlorobenzamide moiety is a known constituent in bioactive molecules. For instance, 2,6-dichlorobenzamide (B151250) is a metabolite of the herbicide dichlobenil (B1670455) and has been studied for its environmental and biological interactions. nih.gov The presence of chlorine atoms on the benzoyl ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.

Furthermore, the inclusion of a fluorinated phenyl ring is a common strategy in modern drug discovery. nih.gov The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a compound. nih.gov N-arylbenzamides containing fluorine have been investigated for a range of applications, including as potential HDAC inhibitors for cancer therapy and as modulators of GABA-A receptors. nih.govacs.org

Identification of Remaining Research Gaps and Challenges

The primary and most significant research gap is the near-complete absence of foundational scientific data for this compound. This lack of information presents a considerable challenge for any developmental efforts. Key areas where research is critically needed include:

Validated Synthesis and Purification: While theoretical synthesis pathways can be proposed based on general amide bond formation reactions, optimized and scalable protocols for this specific compound have not been published. Establishing a reliable synthetic route with high yield and purity is the first major hurdle.

Physicochemical Characterization: Fundamental properties such as melting point, boiling point, solubility in various solvents, and pKa have not been determined. This data is essential for any further formulation or biological testing.

Spectroscopic and Structural Data: A complete set of spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) is required to unambiguously confirm the compound's identity and purity. Furthermore, single-crystal X-ray diffraction studies would provide invaluable insight into its three-dimensional structure and intermolecular interactions.

Biological Activity Screening: The compound has not been subjected to broad biological screening. Its potential activities—whether as a therapeutic agent, an agrochemical, or a chemical probe—remain entirely unexplored.

Mechanism of Action: Without any identified biological activity, the mechanism of action is unknown. Elucidating how this molecule might interact with biological systems is a long-term research challenge that can only be addressed after initial activity is confirmed.

Proposed Future Research Avenues and Methodological Advancements

To address the existing gaps, a structured research plan should be implemented. Future investigations should proceed in a stepwise manner, building from fundamental chemistry to potential applications.

Chemical Synthesis and Analysis:

Develop and optimize a robust synthetic protocol for this compound.

Perform comprehensive characterization using modern analytical techniques, including NMR, HRMS, and elemental analysis, to create a complete and validated data profile for the compound.

Attempt to grow single crystals and perform X-ray crystallography to determine the solid-state conformation, which can aid in computational modeling.

Computational Studies:

Utilize in silico methods to predict potential biological targets. Molecular docking and pharmacophore modeling studies could compare the structure of this compound against known binding sites of targets associated with other substituted benzamides (e.g., dopamine (B1211576) receptors, histone deacetylases).

Predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) to guide future experimental designs.

Biological Screening:

Initiate high-throughput screening (HTS) against a diverse range of biological targets and cell-based assays. Screening libraries should be selected based on the known activities of related benzamide scaffolds, including cancer cell lines, enzymes relevant to neurological disorders, and pesticidal targets.

Based on initial HTS "hits," conduct more focused secondary assays to confirm activity and determine potency (e.g., IC₅₀ or EC₅₀ values).

Methodological Advancements:

Employ advanced techniques like fragment-based screening, where the dichloromethoxybenzoyl and fluorophenylamine moieties could be investigated separately before studying the combined molecule.

Utilize chemical proteomics or activity-based protein profiling (ABPP) to identify potential cellular targets in an unbiased manner if a distinct phenotype is observed in cell-based assays.

Broader Implications for Related Chemical Scaffolds and Chemical Biology Paradigms

The study of this compound, despite its current obscurity, holds potential implications for medicinal chemistry and chemical biology. The systematic investigation of this molecule could serve as a valuable case study in understanding the complex interplay of multiple halogen and methoxy (B1213986) substitutions on a common benzamide scaffold.

This compound provides a unique combination of substituents: two chlorine atoms and a methoxy group on the benzoyl ring, and a fluorine atom on the N-phenyl ring. This specific substitution pattern can be used to probe the electronic and steric requirements of binding pockets in various enzymes and receptors. For example, it could help delineate the SAR of dopamine receptors, where substituted benzamides are known to be active. nih.gov

Q & A

Q. What is the standard protocol for synthesizing 3,6-dichloro-N-(4-fluorophenyl)-2-methoxybenzamide?

Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling. A typical procedure involves:

- Reacting 3,6-dichloro-2-methoxybenzoic acid with 4-fluoroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents.

- Conducting the reaction at -50°C in anhydrous dichloromethane (DCM) to minimize side reactions.

- Purifying the product via column chromatography (silica gel, ethyl acetate/hexane gradient).

Characterization should include IR (to confirm amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (to verify aromatic and methoxy protons), and elemental analysis for purity validation .

Q. Which spectroscopic techniques are critical for characterizing this benzamide derivative?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O, methoxy C-O).

- ¹H-NMR : Resolves aromatic protons (e.g., fluorophenyl substituents) and methoxy singlet (~δ 3.8–4.0 ppm).

- ¹³C-NMR : Confirms quaternary carbons and substitution patterns.

- Elemental Analysis : Validates stoichiometric purity (C, H, N, Cl, F).

For advanced structural elucidation, 2D NMR (COSY, HSQC) and mass spectrometry (HRMS) are recommended to resolve overlapping signals and confirm molecular weight .

Q. What experimental conditions maximize fluorescence intensity for this compound?

Methodological Answer: Fluorescence studies require optimization of:

- pH : Optimal intensity at pH 5 due to protonation/deprotonation effects on the fluorophore.

- Temperature : Maintain 25°C ; higher temperatures cause thermal quenching.

- Solvent : Use polar aprotic solvents (e.g., DMSO) to enhance solubility and stability.

| Parameter | Optimal Value | LOD (mg/L) | LOQ (mg/L) | R.S.D.% |

|---|---|---|---|---|

| Fluorescence | pH 5, 25°C | 0.2691 | 0.898 | 1.369 |

Reference:

Advanced Research Questions

Q. How can reaction yield be optimized for this benzamide derivative?

Methodological Answer:

- Temperature Control : Lower temperatures (-50°C) reduce racemization and side-product formation .

- Reagent Ratios : Use a 1.2:1 molar ratio of DCC/HOBt to carboxylic acid to ensure complete activation.

- Purification : Employ gradient elution (hexane → ethyl acetate) to separate unreacted aniline and coupling reagents.

- Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

Q. How do researchers resolve discrepancies in fluorescence data under varying pH conditions?

Methodological Answer: Conflicting fluorescence intensity data often arise from:

- Protonation State Changes : Use UV-vis titration to map pKa values of ionizable groups (e.g., amide NH).

- Buffer Interference : Test multiple buffers (e.g., acetate, phosphate) at pH 5 to isolate buffer-specific artifacts.

- Time-Dependent Stability : Conduct kinetic studies (0–24 hrs) to assess photobleaching or aggregation.

Reference the Stern-Volmer equation to quantify quenching effects from competing ions (e.g., Pb²⁺) .

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Target Selection : Prioritize kinases or proteases with conserved ATP-binding pockets (fluorophenyl groups may mimic adenine).

- Assay Design : Use FRET-based assays with fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases).

- Control Experiments : Include positive controls (known inhibitors) and assess nonspecific binding via surface plasmon resonance (SPR) .

- Data Analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with isothermal titration calorimetry (ITC) for binding thermodynamics .

Q. How to address mutagenicity concerns during toxicity profiling?

Methodological Answer:

- Ames Test : Follow OECD Guideline 471 using Salmonella typhimurium TA98/TA100 strains with/without metabolic activation (S9 fraction).

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., benzamide derivatives with lower mutagenicity, as in ).

- Mitigation Strategies : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce electrophilic reactivity of aromatic rings .

Q. What computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., PARP-1).

- MD Simulations : Run GROMACS or AMBER trajectories (50–100 ns) to assess stability of predicted binding poses.

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinity (ΔG) and rank derivatives .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, DMF, ethanol, and chloroform using gravimetric analysis .

- Hansen Solubility Parameters : Calculate HSPs (δD, δP, δH) to identify solvent matches.

- Crystallography : Perform PXRD to detect polymorphic forms influencing solubility .

Q. Why do binding constants (Kd) vary across fluorescence and SPR assays?

Methodological Answer:

- Technique-Specific Artifacts : Fluorescence may detect weak, transient interactions, while SPR measures stable binding.

- Buffer Composition : Compare results in HEPES vs. PBS to identify ionic strength effects.

- Data Normalization : Use reference subtraction in SPR to minimize bulk solvent noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.